ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate
Overview
Description
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of bromo and fluoro groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate: Lacks the bromo substituent, which may affect its reactivity and applications.
Ethyl (2E)-3-(2-bromo-phenyl)prop-2-enoate: Lacks the fluoro substituent, which can influence its chemical properties.
Uniqueness
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring
Properties
IUPAC Name |
ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUPSFNKVDBKSI-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.